(S)-2-Amino-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)propanoic acid hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dihydrobenzo[b][1,4]dioxin moiety and an amino acid derivative.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from basic chemical precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions may involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different functionalized derivatives of the original compound.
Scientific Research Applications
(S)-2-Amino-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)propanoic acid hydrochloride: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to understand its interaction with various biomolecules.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino acid moiety may interact with enzymes or receptors, leading to biological effects. The dihydrobenzo[b][1,4]dioxin ring may play a role in binding to specific sites within the target molecules.
Comparison with Similar Compounds
(S)-2-Amino-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)propanoic acid hydrochloride: can be compared with other similar compounds such as:
(R)-2-Amino-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activity.
2-Amino-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)propanoic acid: The non-hydrochloride form, which may have different solubility and stability properties.
Other amino acid derivatives: Compounds with similar amino acid structures but different substituents or functional groups.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9;/h1-2,6,8H,3-5,12H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOFBNRDQQGRX-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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